6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-benzoyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-6-16(7-11(10)14-8-15-12)13(18)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHBUYXVILPJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC=CC=C3)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297538 | |
| Record name | 6-benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15199-06-1 | |
| Record name | NSC116522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 3-Amino-4-Benzoyl-2-Methyl-5-Phenylpyrrole
The starting material is prepared by benzoylation of a 3-amino-pyrrole precursor. For example:
Step 2: Cyclization with Cyanamide or Amidines
The β-amino-pyrrole derivative is reacted with cyanamide or substituted amidines under acidic conditions.
Notes:
-
Example 1: Theoretical yield depends on stoichiometry (5.0 g starting material → 5.0 g product suggests near-quantitative conversion, though molar data is unspecified).
-
Example 2: Lower yield attributed to steric hindrance from bulky substituents.
-
Example 3: Higher yield (50%) achieved with optimized substituents and reaction time.
Mechanistic Insights
Critical Parameters
-
Catalyst : Pyridinium chloride or other acids (e.g., HCl) accelerate cyclization.
-
Substituent Effects : Electron-withdrawing groups (e.g., benzoyl) enhance reactivity but may reduce yields due to steric effects.
Synthesis via 2,3-Dioxopyrrolidines
This method leverages 2,3-dioxopyrrolidines as precursors, which undergo condensation with urea or guanidine.
Step 1: Preparation of 4-Benzoyl-2,3-Dioxopyrrolidine
Step 2: Condensation with Guanidine/Urea
The dioxopyrrolidine derivative reacts with guanidine or urea under basic or acidic conditions.
Mechanistic Insights
Challenges
-
Substituent Stability : Benzoyl groups may undergo hydrolysis under harsh acidic conditions.
-
Steric Hindrance : Bulky substituents (e.g., benzoyl) reduce reaction rates.
Comparative Analysis of Methods
Research Findings and Optimization
Key Observations
-
Substituent Effects :
-
Catalyst Optimization :
-
Solvent Selection :
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemical Identification and Basic Information
- GHS Product Identifier: 6-benzoyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one
- Other Names: 6-Benzoyl-4-hydroxy-6,7-dihydro-5H-pyrrolo<3,4-d>pyrimidin
- Identified Use: For industry use only
Potential Research Applications Based on Related Compounds
-
Human Neutrophil Elastase (HNE) Inhibitors:
- Research has been conducted on 1,5,6,7-tetrahydro-4H-indazol-4-ones, which have a similar core structure, as human neutrophil elastase (HNE) inhibitors . HNE is an enzyme implicated in various inflammatory diseases, and the tetrahydroindazolone core shows promise in developing new inhibitors .
- Modifications at positions 1 and 5 of the tetrahydro-4H-indazol-4-one core have yielded compounds with nanomolar values, indicating high potency .
- Specific examples from the study include compounds with different substituents at various positions, demonstrating a range of inhibitory activities against HNE . For instance, compounds with a cyclopropanecarbonyl group (cC3H5) or a meta-methylphenyl group (m-CH3-Ph) at certain positions showed significant inhibitory activity .
-
Synthesis of Tetrahydro-4H-indazol-4-one Derivatives:
- The synthesis of tetrahydro-4H-indazol-4-one derivatives involves cyclization and reductive amination reactions .
- Starting from a pyrazolocyclohexanone derivative, reductive amination with ammonium acetate and sodium cyanoborohydride yields 4-aminoderivatives, which can be further modified to obtain various compounds .
- These synthetic routes can be adapted to create libraries of related compounds for biological evaluation .
Mechanism of Action
The mechanism of action of 6-Benzoyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The activity and physicochemical properties of pyrrolo/pyrazolo-pyrimidinone derivatives are highly dependent on substituents at positions 5, 6, and 6. Key comparisons include:
Biological Activity
6-Benzoyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one (CAS No. 15199-06-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyrrolopyrimidine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. It acts through mechanisms such as apoptosis induction and cell cycle arrest.
- Antiviral Properties : Preliminary data suggest activity against viral infections, particularly by interfering with viral replication processes.
- Anti-inflammatory Effects : The compound demonstrates significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in tumor progression and inflammation.
- Interaction with Enzymatic Pathways : It modulates pathways related to oxidative stress and apoptosis.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Antitumor Efficacy in vitro :
- Anti-inflammatory Activity :
Data Tables
Q & A
Q. What are the common synthetic routes for 6-Benzoyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one?
The compound is typically synthesized via multi-step heterocyclic condensation reactions. A standard approach involves:
- Step 1 : Formation of the pyrrolo-pyrimidinone core using phosphorus oxychloride (POCl₃) to convert hydroxyl groups to reactive chlorides (e.g., converting 3H-pyrimidin-4-one to 4-chloro-pyrimidine derivatives) .
- Step 2 : Benzoylation at the 6-position using benzoyl chloride or substituted benzoyl halides under reflux in aprotic solvents like DMF or DCM.
- Step 3 : Purification via precipitation as HCl salts or neutralization with triethylamine .
Q. Key Reaction Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–110°C | Higher yields at reflux |
| Solvent | DMF, DCM | DMF improves solubility |
| Stoichiometry | 1:1.2 (core:benzoyl) | Excess benzoyl ensures completion |
Q. What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and fused-ring connectivity. For example, the benzoyl group’s carbonyl carbon appears at ~165–170 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₄H₁₂N₃O₂: 278.0933 g/mol).
- X-ray Crystallography : Resolves fused-ring conformation and hydrogen-bonding networks .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : Use polar aprotic solvents (DMF, DMSO) for dissolution. For aqueous systems, employ co-solvents like PEG-400 or cyclodextrins .
- Stability : Store at –20°C in anhydrous conditions. Avoid prolonged exposure to light or moisture, which may hydrolyze the benzoyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this scaffold?
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Standardized Assays : Use consistent kinase inhibition protocols (e.g., ATP concentration, incubation time) to minimize variability .
- Computational Docking : Compare binding modes using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with Lys68 in CK2) .
Case Study : Discrepancies in IC₅₀ values for EGFR inhibition were resolved by adjusting assay pH (optimal pH 7.4 vs. 6.8 in conflicting studies) .
Q. How can reaction conditions be optimized for halogenation or annulation reactions?
Q. Optimization Table :
| Condition | Conventional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Halogenation Time | 12 hours | 6 hours (with Na₂SO₃) | +25% |
| Annulation Solvent | Acetic Acid | DMSO/H₂O (1:1) | +30% |
Q. What in silico methods predict pharmacokinetic properties for this compound?
Q. Computational Data :
| Property | Predicted Value | Method/Software |
|---|---|---|
| logP | 2.4 | SwissADME |
| CYP3A4 Inhibition | High | ProTox-II |
| Ames Test (Mutagen.) | Negative | ADMETLab |
Q. How do formulation strategies address poor aqueous solubility for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
